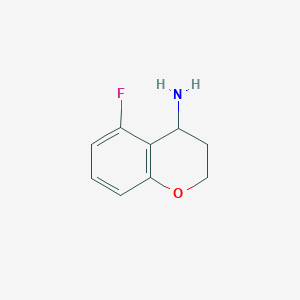

5-Fluorochroman-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3,7H,4-5,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOIMTYOOKUVEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601257892 | |

| Record name | 5-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601257892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018978-82-9 | |

| Record name | 5-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1018978-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601257892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Fluorochroman 4 Amine and Its Analogs

Classical and Modern Synthetic Routes to Fluorochroman-4-amines

The construction of fluorochroman-4-amines can be achieved through various synthetic routes, leveraging both classical and modern organic chemistry techniques. These methods address the challenges of introducing the fluorine atom and controlling the stereochemistry of the amine group.

A prevalent and direct method for synthesizing 5-fluorochroman-4-amine is the reductive amination of 5-fluorochroman-4-one. This two-step, one-pot process involves the initial condensation of the ketone with an amine source, such as ammonia or an ammonium salt, to form an intermediate imine or enamine. Subsequent in-situ reduction of this C=N double bond yields the desired amine. masterorganicchemistry.comorganic-chemistry.org

A variety of reducing agents can be employed for this transformation, with the choice often depending on the desired selectivity and reaction conditions. harvard.edu Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective because they are mild enough to selectively reduce the protonated iminium ion in the presence of the starting ketone. masterorganicchemistry.comharvard.edu This chemoselectivity prevents the formation of the corresponding alcohol byproduct. Alternative reducing agents include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.

| Precursor | Amine Source | Reducing Agent | Product | Reference |

| 5-Fluorochroman-4-one | NH₄OAc | NaBH₃CN | 5-Fluorochroman-4-amine | harvard.edu |

| 5-Fluorochroman-4-one | NH₃/H₂ | Raney Ni | 5-Fluorochroman-4-amine | organic-chemistry.org |

| Chroman-4-one | Primary/Secondary Amine | NaBH(OAc)₃ | N-substituted-chroman-4-amine | organic-chemistry.org |

The biological activity of chiral amines is often stereospecific, making the development of asymmetric syntheses for enantiopure 5-fluorochroman-4-amines a significant area of research. nih.gov Chiral amines are crucial components in approximately 40-45% of small-molecule pharmaceuticals. nih.gov Strategies to achieve enantioselectivity include the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions.

One effective approach involves the use of chiral primary amines as organocatalysts. rsc.orgbohrium.com These catalysts can activate the chroman-4-one precursor by forming a chiral enamine or iminium ion intermediate, which then reacts enantioselectively. bohrium.com Catalysts derived from natural amino acids or Cinchona alkaloids have proven effective in a range of asymmetric transformations. rsc.org

Transition metal-catalyzed asymmetric hydrogenation of prochiral imines or enamines derived from 5-fluorochroman-4-one is another powerful method. nih.gov Chiral ligands, often phosphorus-based, coordinated to metals like iridium, rhodium, or palladium, can induce high levels of enantioselectivity in the reduction step. nih.gov

Furthermore, chiral auxiliaries, such as tert-butanesulfinamide developed by the Ellman lab, offer a reliable method for the asymmetric synthesis of amines. yale.edu Condensation of the chiral sulfinamide with 5-fluorochroman-4-one forms a sulfinylimine. Diastereoselective reduction of this intermediate, followed by acidic cleavage of the auxiliary, yields the enantiopure primary amine. yale.edunih.gov

The introduction of a fluorine atom onto the chroman ring system can be accomplished at various stages of the synthesis, a strategy often referred to as early-stage or late-stage fluorination. rsc.org The choice of strategy depends on the availability of starting materials and the compatibility of the fluorination conditions with other functional groups in the molecule.

Electrophilic Fluorination: In late-stage fluorination, an electrophilic fluorinating agent can be used to directly install fluorine onto a pre-formed chroman or chromanone ring. Reagents such as Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are commonly used for this purpose. wikipedia.orgmt.com These reagents contain an N-F bond and deliver an electrophilic fluorine atom ("F+") to electron-rich aromatic or enolate systems. wikipedia.orgalfa-chemistry.com The reaction of a chroman-4-one enolate with an electrophilic fluorine source can selectively introduce fluorine at the desired position, though regioselectivity can be a challenge.

Nucleophilic Fluorination: Alternatively, nucleophilic fluorination can be employed, typically in the earlier stages of the synthesis. This involves using a fluorinated building block, such as 2-fluorophenol, as the starting material for the chroman ring construction. tcichemicals.com Nucleophilic sources of fluorine include alkali metal fluorides (e.g., KF, CsF) or reagents like diethylaminosulfur trifluoride (DAST). alfa-chemistry.comtcichemicals.com For aromatic systems, a common strategy is the Balz-Schiemann reaction or related Sandmeyer-type reactions on an appropriately positioned amino group, although this is less direct for the 5-position of the chroman.

| Fluorination Type | Reagent Example | Substrate Type | Reference |

| Electrophilic | Selectfluor®, NFSI | Enolates, Aromatic Rings | wikipedia.orgmt.com |

| Nucleophilic | KF, CsF, DAST | Alkyl Halides, Sulfonates | alfa-chemistry.comtcichemicals.com |

| Building Block | 2-Fluorophenol | Phenol | tcichemicals.com |

Role of 5-Fluorochroman-4-amine as a Synthetic Intermediate in Complex Molecule Construction

5-Fluorochroman-4-amine serves as a valuable and versatile intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The primary amine handle allows for a wide array of subsequent chemical modifications, enabling its incorporation into larger, more functionalized scaffolds.

The amine group can be readily acylated to form amides, sulfonated to form sulfonamides, or alkylated to produce secondary and tertiary amines. These transformations are fundamental in drug discovery for modulating the physicochemical properties of a lead compound, such as its solubility, lipophilicity, and metabolic stability. For instance, the amine can be coupled with various carboxylic acids, sulfonyl chlorides, or alkyl halides to generate libraries of analogs for structure-activity relationship (SAR) studies.

Furthermore, the chroman-4-amine (B2768764) structure can participate in cyclization and condensation reactions to form more elaborate heterocyclic systems. For example, reaction with β-dicarbonyl compounds can lead to the formation of fused pyrimidine or diazepine rings, which are privileged structures in many pharmacologically active agents. The combination of the rigid, fluorinated chroman scaffold and the reactive amine functionality makes 5-fluorochroman-4-amine a highly sought-after building block for constructing novel chemical entities with potential therapeutic applications.

Scalable Synthetic Protocols and Process Optimization for 5-Fluorochroman-4-amine Production

Transitioning the synthesis of 5-fluorochroman-4-amine from laboratory scale to industrial production requires careful process optimization to ensure safety, efficiency, and economic viability. Key considerations include the cost and availability of starting materials, reagent toxicity, reaction conditions, and purification methods.

For large-scale production, the reductive amination of 5-fluorochroman-4-one is often the preferred route due to its high atom economy and procedural simplicity. organic-chemistry.org Process optimization would focus on several parameters:

Catalyst Selection and Loading: For catalytic hydrogenation methods, optimizing the catalyst (e.g., Pd/C, Raney Ni) loading is crucial to minimize costs while maintaining high conversion and selectivity.

Solvent Choice: Selecting an appropriate solvent that is effective, safe, and easily recoverable is critical. Green chemistry principles would favor solvents with lower environmental impact.

Reaction Conditions: Optimization of temperature, pressure, and reaction time is necessary to maximize yield and throughput while minimizing energy consumption and the formation of impurities. bre.com

Work-up and Purification: Developing a scalable and efficient purification protocol, such as crystallization or distillation, is essential to achieve the desired product purity while avoiding chromatography, which is often impractical on a large scale. nih.gov

Biocatalytic methods, using enzymes like transaminases, are also gaining traction for industrial-scale chiral amine synthesis. nih.gov These processes offer high enantioselectivity under mild conditions and can be more sustainable than traditional chemical methods. Process optimization in this context involves enzyme engineering for improved stability and activity, as well as developing efficient cofactor recycling systems to reduce costs. nih.gov

Biological Exploration and Pharmacological Relevance of 5 Fluorochroman 4 Amine Scaffolds

The 5-Fluorochroman-4-amine Moiety as a Privileged Scaffold in Drug Discovery

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to a range of different biological targets, serving as versatile templates for the discovery of new bioactive molecules. mdpi.com This concept has become a powerful strategy in medicinal chemistry, enabling the generation of innovative hits and leads for drug development. nih.govacs.org The chromone and its related chromane systems are recognized as classic examples of such privileged structures. nih.govresearchgate.net These bicyclic systems are found in a wide array of naturally occurring compounds, particularly flavonoids, and have been successfully incorporated into molecules targeting a diverse set of proteins, including enzymes and receptors. researchgate.netcore.ac.uk

The chromane ring system, the core of 5-Fluorochroman-4-amine, is a highly potent pharmacophore that is widely distributed in nature. core.ac.uk Its structural rigidity and the specific spatial arrangement of its oxygen atom and benzene ring allow for precise interactions with biological macromolecules. Chromone and chroman-4-one scaffolds, which are precursors to chroman-4-amines, have been shown to possess a wide spectrum of biological activities, making them attractive starting points in drug discovery programs. researchgate.netnih.gov The 5-Fluorochroman-4-amine moiety represents a specific, functionalized variant of this scaffold. The introduction of a fluorine atom at the 5-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, potentially enhancing binding affinity and metabolic stability. nih.gov The amine group at the 4-position provides a crucial point for further chemical modification and can act as a key hydrogen bonding group for target interaction. nih.govchemimpex.com Therefore, the 5-Fluorochroman-4-amine structure is considered a valuable privileged scaffold for developing novel therapeutic agents.

Design and Development of Bioactive Molecules Incorporating 5-Fluorochroman-4-amine Derivatives

The design and development of bioactive molecules based on the 5-Fluorochroman-4-amine scaffold leverage well-established synthetic methodologies for chromane chemistry. Chroman-4-ones are key synthetic intermediates, which can be prepared through various methods, including the base-promoted crossed aldol condensation of 2'-hydroxyacetophenones with appropriate aldehydes, followed by an intramolecular oxa-Michael addition. nih.govresearchgate.net

Once the corresponding 5-fluoro-chroman-4-one is synthesized, the crucial amine functionality at the C-4 position can be introduced. A common and effective method is reductive amination of the chromanone precursor. core.ac.uk This synthetic versatility allows for the introduction of a wide range of substituents on the amine, the aromatic ring, and other positions of the chromane scaffold, facilitating the creation of large chemical libraries for screening.

For instance, in the development of novel ligands for the 5-HT1A receptor, a series of 6-fluorochroman derivatives were prepared. nih.gov The design strategy involved choosing a lead compound and performing structural modifications on various parts of the molecule, including the chroman ring itself. nih.gov This approach highlights how the fluorinated chromane scaffold can be systematically modified to optimize pharmacological properties. The development of such derivatives often involves multi-step synthetic sequences to build complexity and introduce specific functional groups designed to interact with a desired biological target. researchgate.netresearchgate.net

Target Identification and Mechanism of Action Studies for 5-Fluorochroman-4-amine Analogs

Derivatives of the chromane and chromone scaffolds have demonstrated significant potential as inhibitors of various enzymes implicated in human diseases. The versatility of this privileged structure allows it to be tailored to fit the active sites of diverse enzyme classes. mdpi.comresearchgate.net

Notable examples include:

Sirtuin-2 (SIRT2) Inhibition: A series of substituted chroman-4-one derivatives have been identified as potent and highly selective inhibitors of SIRT2, an enzyme involved in cell cycle regulation and neurodegenerative disorders. nih.govacs.org The most potent of these compounds exhibited inhibitory concentrations (IC50) in the low micromolar range. nih.govacs.org

Cholinesterase Inhibition: In the context of Alzheimer's disease, chromane derivatives have been investigated as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). core.ac.uk One study developed amino-7,8-dihydro-4H-chromenone derivatives, with the most potent analog showing an IC50 value of 0.37 μM against AChE. nih.gov Another compound bearing an amino group on a related chromone ring showed potent AChE inhibition with an IC50 value of 0.27 μM. researchgate.net

Monoamine Oxidase (MAO) Inhibition: Propargyl gem-dimethylchromanamines have been prepared and tested for their ability to inhibit monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. core.ac.uk While the tested compounds showed only moderate activity against MAO-B, other chromone derivatives have been successfully developed as potent MAO-B inhibitors. core.ac.ukfrontiersin.org

Aromatase Inhibition: Isoflavanone (3-phenylchroman-4-one) derivatives, including fluorinated analogs, have been designed as inhibitors of aromatase, a critical enzyme in estrogen biosynthesis and a target for hormone-dependent breast cancer. nih.govresearchgate.net

The following table summarizes the enzyme inhibition potential of various chromane-based scaffolds.

| Enzyme Target | Scaffold Type | Key Findings | Reported Potency (IC50) |

|---|---|---|---|

| Sirtuin-2 (SIRT2) | Substituted Chroman-4-one | Highly selective inhibition. Potency is sensitive to substitution patterns on the chromane ring. nih.govacs.org | 1.5 µM (for 6,8-dibromo-2-pentylchroman-4-one) nih.govacs.org |

| Acetylcholinesterase (AChE) | Amino-chromenone | Inhibitory activity comparable to reference drugs. researchgate.netnih.gov | 0.27 - 0.37 µM researchgate.netnih.gov |

| Butyrylcholinesterase (BChE) | Amino-chromenone | Derivatives showed significant inhibitory potency, with halogen substitutions enhancing activity. nih.gov | 0.65 - 0.89 µM nih.gov |

| Monoamine Oxidase B (MAO-B) | 3-Phenylcoumarin (Chromen-2-one) | Functionalization of the 3-phenyl ring system is a promising strategy for potent inhibition. frontiersin.org | 56 nM (for most potent derivative) frontiersin.org |

| Aromatase | Isoflavanone (3-Phenylchroman-4-one) | Fluorinated and benzo-fused derivatives showed significant inhibitory potencies. nih.gov | IC50 values in the micromolar range. nih.gov |

The chromane scaffold is also adept at interacting with G protein-coupled receptors (GPCRs), particularly those in the central nervous system. nih.gov A notable example is the development of novel 6-fluorochroman derivatives as antagonists for the serotonin 5-HT1A receptor. nih.gov In this study, radioligand binding assays confirmed that many of the synthesized compounds were excellent ligands for the 5-HT1A receptor, with some demonstrating high selectivity over other receptors like α1-adrenergic and D2-dopaminergic receptors. nih.gov The antagonist activity was confirmed in functional assays that measured the inhibition of forskolin-stimulated adenylate cyclase in cells expressing the human 5-HT1A receptor. nih.gov This research underscores the utility of the fluorinated chromane scaffold in designing specific receptor modulators.

Beyond direct enzyme or receptor interactions, molecules derived from the 5-Fluorochroman-4-amine scaffold can modulate specific biological pathways.

Cell Cycle Regulation: By inhibiting SIRT2, chroman-4-one derivatives can lead to the hyperacetylation of α-tubulin, which plays a role in cell cycle regulation and can inhibit tumor growth. nih.gov This positions SIRT2-inhibiting chromane derivatives as potential anticancer agents.

Fungal Virulence and Survival Pathways: In a study against the pathogenic fungus Candida albicans, chroman-4-one derivatives were found to exhibit significant antifungal activity. nih.govmdpi.com Molecular modeling suggested that these compounds could target key proteins essential for fungal survival, such as HOG1 kinase and Fructose-1,6-Bisphosphate Aldolase (FBA1). nih.govmdpi.com Inhibition of these proteins disrupts critical pathways, leading to the observed antimicrobial effect.

Structure-Activity Relationship (SAR) Investigations of 5-Fluorochroman-4-amine Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead scaffold. Extensive SAR investigations have been conducted on chromane, chroman-4-one, and chromone derivatives, providing a clear roadmap for the rational design of new analogs, including those based on the 5-Fluorochroman-4-amine core.

Key SAR findings from various studies include:

For SIRT2 Inhibition: The inhibitory potency of chroman-4-ones is highly dependent on the substitution pattern. Larger, electron-withdrawing groups (e.g., bromo, chloro) at the 6- and 8-positions were favorable for activity. nih.govacs.org An alkyl chain of three to five carbons at the 2-position was found to be optimal, with branching near the ring system decreasing activity. nih.govacs.org Crucially, the carbonyl group at the 4-position was found to be essential for high potency, as its reduction to a hydroxyl group or its complete removal led to a significant loss of activity. acs.org

For Antibacterial Activity: SAR analysis of 4-chromanones revealed that 2-alkyl hydrophobic substituents play an important role in antituberculosis activity. nih.govacs.org Furthermore, small and polar functionalities at the 4-position, such as hydrogen bond donor groups like hydroxyl (-OH) or oxime (=NOH), were also found to be important for activity. nih.govacs.org This suggests that the amine group in 5-Fluorochroman-4-amine could be a key pharmacophoric element.

For Aromatase Inhibition: The introduction of fluorine onto the isoflavanone scaffold was shown to modulate bioactivity. nih.gov Fluorine substitution can increase lipophilicity and the capability of the aromatic ring to form hydrogen bonds, potentially enhancing enzyme binding affinity. nih.gov

For Cholinesterase Inhibition: For amino-chromenone derivatives, substitutions at the R1 position (on a side chain) were generally beneficial for enhancing inhibitory activity against both AChE and BChE. nih.gov Specifically, 4-chlorobenzyloxy and 4-bromobenzyloxy substitutions significantly increased BChE inhibitory activity. nih.gov

The following table summarizes key SAR findings for chromane-based scaffolds.

| Scaffold/Target | Position | Favorable Modifications | Unfavorable Modifications |

|---|---|---|---|

| Chroman-4-one / SIRT2 Inhibition nih.govacs.org | C-2 | n-Alkyl chain (3-5 carbons) | Branched alkyl chains; bulky aromatic groups |

| C-4 | Intact carbonyl group (C=O) | Reduction to hydroxyl (-OH) or removal | |

| C-6, C-8 | Large, electron-withdrawing groups (e.g., Br, Cl) | Electron-donating groups (e.g., Me, OMe) | |

| 4-Chromanone / Antibacterial nih.govacs.org | C-2 | Hydrophobic alkyl substituents | Aryl substituents; spirocyclic systems |

| C-4 | Small, polar hydrogen bond donors (e.g., -OH, =NOH) | - | |

| Amino-chromenone / BChE Inhibition nih.gov | Side Chain | Substitutions, especially 4-halobenzyloxy groups | Unsubstituted side chain |

| Isoflavanone / Aromatase Inhibition nih.gov | Aromatic Rings | Fluorine substitution (can increase lipophilicity and H-bonding) | - |

Impact of Fluorine Position and Substitution on Biological Activity

The position of a fluorine substituent on an aromatic or heterocyclic ring can profoundly influence the molecule's interaction with biological targets. Fluorine's high electronegativity and small size can alter the electronic distribution and local conformation of the scaffold, thereby affecting its binding to receptors and enzymes. nih.gov In the context of the chroman-4-amine (B2768764) framework, the placement of fluorine on the benzo portion of the ring system is expected to have significant consequences for its biological activity.

The following table provides a hypothetical representation of how fluorine substitution at different positions on the chroman-4-amine ring might influence a generic biological activity, based on SAR trends observed in similar heterocyclic compounds.

| Compound | Substitution Position | Hypothetical Relative Activity (%) | Rationale for Hypothetical Activity |

| Chroman-4-amine | Unsubstituted | 100 | Baseline activity of the parent scaffold. |

| 5-Fluorochroman-4-amine | 5-Fluoro | 120 | The electron-withdrawing nature of fluorine at the 5-position may enhance binding affinity through favorable electrostatic interactions with the target protein. |

| 6-Fluorochroman-4-amine | 6-Fluoro | 90 | Fluorine at the 6-position might introduce steric hindrance or unfavorable electronic effects, slightly reducing activity. |

| 7-Fluorochroman-4-amine | 7-Fluoro | 110 | Fluorine at the 7-position could improve metabolic stability and lipophilicity, leading to enhanced bioavailability and activity. |

| 8-Fluorochroman-4-amine | 8-Fluoro | 95 | The effect of fluorine at the 8-position may be neutral or slightly negative, depending on the specific target and binding pocket. |

This table is for illustrative purposes and is based on general principles of medicinal chemistry, not on direct experimental data for 5-Fluorochroman-4-amine.

Conformational Analysis and Bioactive Conformations of 5-Fluorochroman-4-amines

The three-dimensional shape of a molecule is critical for its biological function, as it dictates how the molecule fits into the binding site of a protein. The dihydropyran ring in the chroman scaffold is not planar and can adopt various conformations, such as a half-chair or a twist-boat. The preferred conformation can be influenced by the nature and position of substituents. nih.gov

The table below presents a hypothetical conformational landscape for 5-fluorochroman-4-amine, illustrating the potential influence of the fluorine substituent on the stability of different ring conformations.

| Conformation | Dihedral Angle (C4-C4a-C5-C6) | Hypothetical Relative Energy (kcal/mol) |

| Half-Chair (Axial Amine) | 45° | 1.5 |

| Half-Chair (Equatorial Amine) | -45° | 0 |

| Twist-Boat | 0° | 5.0 |

This data is hypothetical and intended to illustrate the concept of conformational analysis. Actual values would require experimental or computational determination.

Chirality and Enantioselective Biological Responses

The 4-amino group in 5-fluorochroman-4-amine is attached to a stereocenter (C4), meaning the molecule can exist as a pair of enantiomers, (R)-5-fluorochroman-4-amine and (S)-5-fluorochroman-4-amine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even toxicities. mdpi.com This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

While there is no specific literature detailing the enantioselective biological responses of 5-fluorochroman-4-amine, it is highly probable that its enantiomers would display differential activity. One enantiomer may fit more snugly into a binding pocket, leading to a stronger interaction and higher potency, while the other may bind less effectively or even interact with a different target altogether. The synthesis and evaluation of individual enantiomers are therefore crucial steps in the development of any chiral drug candidate.

The following table provides a hypothetical illustration of the potential differences in biological activity between the enantiomers of 5-fluorochroman-4-amine.

| Enantiomer | Biological Target | Hypothetical IC50 (nM) |

| (R)-5-Fluorochroman-4-amine | Receptor A | 50 |

| (S)-5-Fluorochroman-4-amine | Receptor A | 500 |

| Racemic 5-Fluorochroman-4-amine | Receptor A | 275 |

This table presents a hypothetical scenario to demonstrate the concept of enantioselectivity and does not represent actual experimental data.

Advanced Analytical and Computational Studies in 5 Fluorochroman 4 Amine Research

Spectroscopic Characterization Methods for Structural Elucidation of 5-Fluorochroman-4-amine Derivatives

The precise structural determination of 5-Fluorochroman-4-amine and its derivatives relies heavily on a combination of spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the structural analysis of these compounds.

¹H NMR (Proton NMR) spectroscopy is used to identify the chemical environment of hydrogen atoms within the molecule. For a typical 5-Fluorochroman-4-amine derivative, characteristic signals would be expected for the aromatic protons, the protons on the chroman ring, and the amine protons. The chemical shifts (δ) and coupling constants (J) provide valuable information about the substitution pattern on the aromatic ring and the stereochemistry of the chroman moiety.

¹³C NMR (Carbon-13 NMR) spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the number and types of carbon atoms present. The chemical shifts in ¹³C NMR are sensitive to the electronic environment, with carbons attached to electronegative atoms like fluorine and oxygen appearing at lower fields.

Infrared (IR) Spectroscopy , often utilizing Fourier Transform Infrared (FTIR) technology, is employed to identify the functional groups present in 5-Fluorochroman-4-amine derivatives. The IR spectrum would typically show characteristic absorption bands for:

N-H stretching vibrations of the amine group.

C-H stretching vibrations of the aromatic and aliphatic portions of the molecule.

C-O stretching of the ether linkage in the chroman ring.

C-F stretching, confirming the presence of the fluorine substituent.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compounds. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula. Fragmentation patterns observed in the mass spectrum can also offer clues about the structure of the molecule.

Table 1: Hypothetical Spectroscopic Data for 5-Fluorochroman-4-amine This table is illustrative and based on general principles of spectroscopy for similar structures, as specific experimental data for this compound is not publicly available.

| Technique | Observed Signals/Bands | Interpretation |

|---|---|---|

| ¹H NMR | δ 6.5-7.5 ppm | Aromatic protons |

| δ 4.0-4.5 ppm | Protons adjacent to oxygen (OCH₂) | |

| δ 3.0-3.5 ppm | Proton at C4 (CH-NH₂) | |

| δ 1.8-2.5 ppm | Methylene protons on chroman ring | |

| δ 1.5-2.0 ppm | Amine protons (NH₂) | |

| ¹³C NMR | δ 140-160 ppm | Aromatic carbons (one attached to F) |

| δ 110-130 ppm | Aromatic carbons | |

| δ 60-70 ppm | Carbon adjacent to oxygen (OCH₂) | |

| δ 45-55 ppm | Carbon at C4 (CH-NH₂) | |

| δ 20-30 ppm | Methylene carbon on chroman ring | |

| FTIR | 3300-3500 cm⁻¹ | N-H stretching (amine) |

| 3000-3100 cm⁻¹ | Aromatic C-H stretching | |

| 2850-2960 cm⁻¹ | Aliphatic C-H stretching | |

| 1200-1300 cm⁻¹ | C-O stretching (ether) | |

| 1000-1100 cm⁻¹ | C-F stretching |

Crystallographic Analysis of 5-Fluorochroman-4-amine and its Complexes

X-ray crystallography is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystal. For 5-Fluorochroman-4-amine and its complexes, single-crystal X-ray diffraction would provide unambiguous proof of its structure, including bond lengths, bond angles, and stereochemistry.

While specific crystallographic data for 5-Fluorochroman-4-amine is not widely published, studies on related fluorinated chroman derivatives have demonstrated the utility of this method. Such analyses would reveal the precise conformation of the chroman ring and the orientation of the amine and fluoro substituents. In complexes with proteins or other molecules, X-ray crystallography can elucidate the specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern molecular recognition.

Computational Chemistry and Molecular Modeling Approaches

In recent years, computational chemistry has become an indispensable tool in chemical research, providing insights that complement experimental data.

Ligand-Protein Docking and Molecular Dynamics Simulations of 5-Fluorochroman-4-amines

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 5-Fluorochroman-4-amine derivatives, docking studies are crucial for understanding their potential interactions with biological targets, such as enzymes or receptors. These studies can predict the binding affinity and the specific interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time. An MD simulation would allow researchers to study the conformational changes of both the ligand and the protein upon binding and to assess the stability of the interactions predicted by docking studies. This can provide a more realistic picture of the binding event and help in the rational design of more potent derivatives.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of 5-Fluorochroman-4-amine. These calculations can provide information on:

Molecular orbital energies (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are important for understanding the chemical reactivity and electronic transitions of the molecule.

Electron density distribution: This can reveal the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting its reactivity and interaction with other molecules.

Electrostatic potential maps: These maps visualize the charge distribution and are useful for predicting sites of nucleophilic and electrophilic attack. The presence of the electronegative fluorine atom is expected to significantly influence the electronic properties of the aromatic ring.

In Silico Prediction of Pharmacological Attributes

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. For 5-Fluorochroman-4-amine derivatives, these predictive models can assess properties such as:

Oral bioavailability: Predicting the fraction of the compound that reaches the systemic circulation after oral administration.

Blood-brain barrier permeability: Assessing the potential of the compound to cross into the central nervous system.

Metabolic stability: Predicting the susceptibility of the compound to metabolism by enzymes such as cytochrome P450s.

Toxicity: Early prediction of potential toxicities can help in prioritizing compounds for further development.

Table 2: Predicted Pharmacological Attributes of 5-Fluorochroman-4-amine (Illustrative) This table presents hypothetical data based on common in silico prediction models for similar small molecules.

| Property | Predicted Value/Classification | Implication |

|---|---|---|

| Lipinski's Rule of 5 | Compliant | Good oral bioavailability potential |

| LogP | 1.5 - 2.5 | Moderate lipophilicity |

| Aqueous Solubility | Moderately soluble | Favorable for absorption |

| Blood-Brain Barrier | Likely to cross | Potential for CNS activity |

| CYP450 Inhibition | Potential inhibitor of some isoforms | Possible drug-drug interactions |

| hERG Inhibition | Low probability | Lower risk of cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | Lower risk of carcinogenicity |

Future Perspectives and Research Challenges for 5 Fluorochroman 4 Amine

Development of Novel and Efficient Synthetic Methodologies

The synthesis of 5-Fluorochroman-4-amine and its derivatives presents several challenges that future research must address. The development of novel, efficient, and stereoselective synthetic routes is crucial for the thorough exploration of its therapeutic potential. Current strategies often involve multi-step processes that can be inefficient.

Future synthetic methodologies are expected to focus on:

Asymmetric Synthesis: Developing catalytic asymmetric methods to produce enantiomerically pure 5-Fluorochroman-4-amine is a primary objective. This is critical as different enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles.

Novel Fluorination Techniques: Exploring new and safer fluorinating agents and methodologies will be essential for the efficient and regioselective introduction of the fluorine atom onto the chroman scaffold.

A key challenge lies in the selective functionalization of the chroman ring system. For instance, the synthesis of related compounds like 6-Fluorochroman-4-one often involves the cyclization of precursors such as 3-(4-fluorophenoxy)propanoic acid. The subsequent introduction of the amine group at the 4-position via methods like reductive amination of the corresponding chromanone precursor needs to be optimized for efficiency and stereocontrol. nih.gov

| Synthetic Challenge | Future Approach | Potential Benefit |

| Stereocontrol | Development of chiral catalysts for asymmetric synthesis. | Production of single enantiomers with improved therapeutic index. |

| Process Efficiency | Design of multi-component and one-pot reactions. | Reduced reaction time, cost, and environmental impact. |

| Fluorination | Use of late-stage fluorination techniques. | Access to a wider range of fluorinated analogs for SAR studies. |

Exploration of Undiscovered Biological Targets and Therapeutic Areas for Chroman-4-amine (B2768764) Scaffolds

The chroman-4-amine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. Derivatives of the broader chromane and chroman-4-one classes have demonstrated a wide spectrum of pharmacological activities, suggesting that 5-Fluorochroman-4-amine could also exhibit diverse biological effects. nih.govcore.ac.ukresearchgate.net

Known biological activities of related chroman scaffolds include:

Anticancer: Certain chroman-4-one derivatives have shown potent cytotoxic activity against various cancer cell lines. nih.gov

Neuroprotective: Chromane derivatives have been investigated as inhibitors of butyrylcholinesterase (BuChE) and monoamine oxidase (MAO), enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govcore.ac.uk

Anti-inflammatory and Antioxidant: The chroman structure is related to Vitamin E (a tocochromanol) and flavonoids, which are known for their antioxidant properties. nih.govcore.ac.uk This suggests potential applications in diseases where oxidative stress and inflammation play a key role. nih.gov

Future research should aim to uncover novel biological targets for 5-Fluorochroman-4-amine. This can be achieved through high-throughput screening, chemical proteomics, and phenotypic screening approaches. The unique electronic properties conferred by the fluorine atom may lead to unexpected binding interactions and novel pharmacological profiles.

| Therapeutic Area | Potential Biological Target | Rationale based on Chroman Scaffold |

| Oncology | Kinases, Tubulin | Chroman-4-ones have shown anticancer activity. nih.govnih.gov |

| Neurodegenerative Diseases | Butyrylcholinesterase, MAO-B, Sirtuin-2 | Chromane derivatives have shown inhibitory activity against these targets. nih.govcore.ac.uk |

| Inflammatory Diseases | Cyclooxygenase (COX), Lipoxygenase (LOX) | Flavonoids and other chroman derivatives possess anti-inflammatory properties. nih.gov |

| Metabolic Disorders | Peroxisome Proliferator-Activated Receptors (PPARs) | Some flavonoids with chroman structures influence metabolic pathways. |

Integration of Artificial Intelligence and Machine Learning in 5-Fluorochroman-4-amine Scaffold Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and development. nih.govactascientific.com These computational tools can be instrumental in overcoming challenges associated with the design and optimization of 5-Fluorochroman-4-amine derivatives.

Applications of AI and ML in this context include:

De Novo Drug Design: Generative AI models can design novel 5-Fluorochroman-4-amine analogs with desired physicochemical and pharmacokinetic properties. actascientific.com

Predictive Modeling: Machine learning algorithms can build models to predict the biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties of virtual compounds, thus prioritizing the synthesis of the most promising candidates. actascientific.com

Synthesis Planning: AI tools can assist in devising optimal and efficient synthetic routes, potentially accelerating the discovery process.

The integration of AI can significantly reduce the time and cost associated with traditional drug discovery by enabling a more targeted and data-driven approach to scaffold design and optimization. mdpi.com

Sustainable and Green Chemistry Approaches in 5-Fluorochroman-4-amine Synthesis

The pharmaceutical industry is increasingly focusing on sustainable and environmentally friendly manufacturing processes. dokumen.pub Future research on the synthesis of 5-Fluorochroman-4-amine should incorporate the principles of green chemistry.

Key areas for improvement include:

Catalysis: The use of non-precious and abundant metal catalysts (e.g., iron, copper) or organocatalysts can replace traditional heavy metal catalysts, reducing environmental impact. dokumen.pub

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids is a crucial aspect of sustainable synthesis. dokumen.pub

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) minimizes waste generation. dokumen.pub One-pot and multicomponent reactions are particularly effective in this regard.

By embracing green chemistry principles, the synthesis of 5-Fluorochroman-4-amine can be made more efficient, cost-effective, and environmentally responsible.

Q & A

What are the recommended synthetic protocols for 5-Fluorochroman-4-amine, and how can reaction parameters be optimized for higher yields?

Basic Research Question

Synthesis of 5-Fluorochroman-4-amine typically involves cyclization and fluorination steps. Key parameters include temperature control (e.g., maintaining −78°C for fluorination reactions) and catalyst selection (e.g., palladium-based catalysts for coupling reactions). Optimization strategies include iterative adjustments to solvent polarity (e.g., dichloromethane vs. THF) and stoichiometric ratios of precursors. Post-synthesis purification via column chromatography (silica gel, gradient elution) is critical for isolating high-purity products .

Which analytical techniques are most robust for characterizing 5-Fluorochroman-4-amine’s structural integrity and purity?

Basic Research Question

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, ¹H/¹³C/¹⁹F) are essential for structural confirmation. For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) or UPLC-MS/MS provides sensitivity for trace impurities. Differential scanning calorimetry (DSC) can further verify crystallinity and thermal stability .

How should experimental designs account for the compound’s stability under varying storage conditions?

Basic Research Question

Stability studies should include accelerated degradation tests under light, humidity, and temperature stress (e.g., 40°C/75% RH for 6 months). Analytical monitoring via HPLC quantifies degradation products. Storage in amber vials under inert atmospheres (argon/nitrogen) at 2–8°C is recommended to minimize photolytic and oxidative decomposition .

What methodologies resolve contradictions between computational predictions and experimental reactivity data for 5-Fluorochroman-4-amine?

Advanced Research Question

Discrepancies often arise from solvent effects or incomplete basis sets in DFT calculations. Hybrid approaches combining molecular dynamics (to simulate solvent interactions) and experimental validation (e.g., kinetic studies under controlled conditions) improve accuracy. Systematic benchmarking against fluorinated analogs (e.g., 7-Fluorochroman-4-amine) can isolate steric/electronic factors .

How can computational modeling guide the prediction of 5-Fluorochroman-4-amine’s interactions with biological targets?

Advanced Research Question

Docking simulations (AutoDock Vina, Schrödinger) using cryo-EM or X-ray crystallography-derived protein structures identify binding poses. Free-energy perturbation (FEP) calculations refine affinity predictions. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding constants, bridging computational and empirical data .

What challenges arise in detecting trace impurities in 5-Fluorochroman-4-amine, and how are they addressed?

Advanced Research Question

Impurities like regioisomers or fluorination byproducts require ultra-sensitive detection. LC-MS/MS with multiple reaction monitoring (MRM) enhances specificity. For nitrosamine-like contaminants (e.g., from amine precursors), derivatization with heptafluorobutyric acid improves GC-MS detection limits. Method validation per ICH Q2(R1) ensures reliability .

What safety protocols are critical for handling 5-Fluorochroman-4-amine in laboratory settings?

Basic Research Question

Use fume hoods for synthesis/purification steps. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Hazard mitigation includes neutralization of waste with dilute acetic acid. Refer to SDS for toxicity data (H302: harmful if swallowed; H315/H319: skin/eye irritation) .

How does stereochemistry influence the synthesis and bioactivity of fluorochroman derivatives?

Advanced Research Question

Stereochemical purity (e.g., (S)- vs. (R)-isomers) impacts receptor binding. Chiral HPLC (Chiralpak IA/IB columns) separates enantiomers, while asymmetric hydrogenation (using Ru-BINAP catalysts) ensures stereoselective synthesis. Biological assays (e.g., enzyme inhibition) compare isomer-specific activity .

What are best practices for documenting experimental procedures to ensure reproducibility?

Basic Research Question

Adopt FAIR principles: detail reagent batches (e.g., Sigma-Aldrich, ≥98%), instrument calibration (e.g., NMR shimming protocols), and statistical methods (e.g., ANOVA for triplicate trials). Raw data (e.g., chromatograms, spectra) should be archived in supplementary materials with metadata .

How can high-throughput screening (HTS) platforms evaluate 5-Fluorochroman-4-amine’s pharmacological potential?

Advanced Research Question

Use 384-well plate assays with fluorescence-based readouts (e.g., FP for binding affinity). Automated liquid handlers enable dose-response profiling (0.1–100 µM). Data analysis pipelines (Knime, Pipeline Pilot) integrate IC₅₀ calculations and off-target risk assessment via PubChem BioAssay data .

Notes

- Source Reliability : Data from PubChem, Scopus, and peer-reviewed journals (e.g., Journal of Chromatography A) are prioritized; commercial platforms (e.g., benchchem) are excluded per guidelines.

- Methodological Rigor : Answers align with analytical chemistry standards (ICH, ISO) and research ethics (e.g., IACUC protocols).

- Data Contradiction : Cross-validation between experimental and computational models is emphasized .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.